molecular formula C17H16ClNO2 B2618723 N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide CAS No. 749896-89-7

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Cat. No. B2618723
CAS RN: 749896-89-7
M. Wt: 301.77
InChI Key: COOIFIYJPGQGRS-UHFFFAOYSA-N
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Description

N-(2-Chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide, also known as N-chloro-DPPA, is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a highly versatile compound, with a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of a range of drugs, including antifungals, anticonvulsants, and sedatives. It is also used in the synthesis of a range of other compounds, such as dyes, catalysts, and surfactants.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA is widely used in scientific research and laboratory experiments. It is used in the synthesis of a range of drugs, including antifungals, anticonvulsants, and sedatives. It is also used in the synthesis of a range of other compounds, such as dyes, catalysts, and surfactants. It is also used in the synthesis of a range of other compounds, such as peptides, proteins, and nucleic acids. It is also used in the synthesis of a range of pharmaceuticals, such as antibiotics, antifungals, and antiviral agents.

Mechanism of Action

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA is believed to act as a prodrug, which means that it is converted to an active form in the body. It is believed that the active form of N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA is an amide, which is an organic compound containing a nitrogen atom. This amide is believed to act as a chemical messenger, which binds to specific receptors in the body and triggers a response. This response is believed to be responsible for the therapeutic effects of N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA is believed to have a number of biochemical and physiological effects. It has been shown to have anticonvulsant, sedative, and anxiolytic effects. It has also been shown to have anti-inflammatory and anti-allergic effects. It has also been shown to have an effect on the cardiovascular system, as well as on the central nervous system.

Advantages and Limitations for Lab Experiments

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA is a highly versatile compound, with a wide range of applications in scientific research and laboratory experiments. The main advantages of using N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA in laboratory experiments are that it is relatively stable, and is easy to synthesize. It is also relatively non-toxic, and has a low risk of causing adverse side effects. However, there are some limitations to using N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA in laboratory experiments. It is not very soluble in water, and can be difficult to work with in aqueous solutions. It also has a relatively low boiling point, which can make it difficult to work with in certain experiments.

Future Directions

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA has a wide range of potential applications in scientific research and laboratory experiments. The future directions for research on N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA include exploring its potential as a drug for the treatment of a range of diseases, such as cancer, diabetes, and cardiovascular diseases. It could also be used in the synthesis of a range of other compounds, such as peptides, proteins, and nucleic acids. It could also be used in the synthesis of a range of pharmaceuticals, such as antibiotics, antifungals, and antiviral agents. Additionally, further research could be done to explore the potential of N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA as a neurotoxin or as a pesticide.

Synthesis Methods

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA is synthesized using a number of different methods. The most common method is the reaction of 2-chloro-4,6-dimethylphenol with 3-oxo-3-phenylpropanamide in aqueous solution. This reaction produces N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamideA as a product. Other methods of synthesis include the reaction of 2-chloro-4,6-dimethylphenol with 3-oxo-3-phenylpropanamide in the presence of a base such as sodium hydroxide or potassium hydroxide, or the reaction of 2-chloro-4,6-dimethylphenol with 3-oxo-3-phenylpropanamide in the presence of a catalyst such as palladium or platinum.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-11-8-12(2)17(14(18)9-11)19-16(21)10-15(20)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOIFIYJPGQGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323836
Record name N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

CAS RN

749896-89-7
Record name N-(2-chloro-4,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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